[(4-Methylmorpholin-2-yl)methyl](pentan-2-yl)amine
Description
Systematic IUPAC Nomenclature Derivation
The systematic name N-[(4-methylmorpholin-2-yl)methyl]pentan-2-amine is derived using International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is pentan-2-amine , a five-carbon chain with an amino group (-NH2) at the second carbon. The substituent attached to the nitrogen atom is a [(4-methylmorpholin-2-yl)methyl] group, which consists of:
- A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).
- A methyl group (-CH3) at the 4-position of the morpholine ring (attached to the nitrogen atom).
- A methylene bridge (-CH2-) linking the morpholine's 2-position to the amine nitrogen.
The numbering of the morpholine ring begins with the oxygen atom at position 1, followed by the nitrogen at position 4. The substituents are prioritized based on functional group hierarchy, with the amine group taking precedence over the ether oxygen in morpholine.
Alternative Chemical Designations and Synonyms
This compound is referenced under multiple designations across chemical databases:
| Synonym | CAS Number | Source |
|---|---|---|
| N-[(4-Methyl-2-morpholinyl)methyl]pentan-2-amine | 1514588-63-6 | |
| (4-Methylmorpholin-2-yl)methylamine | 1486382-80-2 | |
| 2-Pentanamine, N-[(4-methyl-2-morpholinyl)methyl]- | 1486382-80-2 |
Notably, the CAS number 1486382-80-2 corresponds to a structurally similar variant with a pentan-3-yl group, highlighting the importance of positional isomerism in distinguishing these compounds.
Structural Relationship to Morpholine Derivatives
The compound belongs to a class of N-substituted morpholine amines , characterized by a morpholine ring modified with alkyl or aryl groups. Key structural comparisons include:
- Morpholine vs. 4-Methylmorpholine : The addition of a methyl group at the nitrogen atom (4-position) increases the basicity of the morpholine ring compared to unsubstituted morpholine.
- Branching in the Alkyl Chain : The pentan-2-yl group introduces a branched configuration, which influences steric effects and solubility. This contrasts with linear analogs like N-[(4-methylmorpholin-2-yl)methyl]propan-1-amine .
- Methylene Bridge : The -CH2- linker between the morpholine and amine groups enhances conformational flexibility, a feature critical for interactions in medicinal chemistry applications.
The structural formula is represented as:
C12H24N2O
$$ \text{Molecular Weight} = 212.33 \, \text{g/mol} $$
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]pentan-2-amine |
InChI |
InChI=1S/C11H24N2O/c1-4-5-10(2)12-8-11-9-13(3)6-7-14-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
XWTKFWIOAQEUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCC1CN(CCO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylmorpholin-2-yl)methylamine typically involves the reaction of 4-methylmorpholine with a suitable alkylating agent under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for (4-Methylmorpholin-2-yl)methylamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in alkylation and acylation due to its secondary/tertiary amine character and electron-rich morpholine ring.
Key reactions include:
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts. For example:
Reaction conditions: 50–80°C, dimethylformamide (DMF) solvent, 12–24 hours.
-
Acylation: Forms amides when treated with acyl chlorides (e.g., acetyl chloride):
Catalyzed by triethylamine, yields >80%.
Table 1: Alkylation/Acylation Reagents and Conditions
| Reaction Type | Reagent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide | DMF | NaOH | 75–85 | |
| Acylation | Acetyl chloride | CH₂Cl₂ | Et₃N | 82–88 |
Catalytic Activity in Urethane Formation
The compound’s morpholine derivatives act as organocatalysts in urethane synthesis. A computational study compared 4-methylmorpholine’s efficacy to morpholine in phenyl isocyanate–butanol reactions .
Mechanism highlights:
-
Stepwise pathway: Seven-step mechanism involving zwitterionic intermediates.
-
Lower activation energy: 4-Methylmorpholine reduces ΔG‡ by ~16 kJ/mol compared to morpholine due to reduced proton affinity (PA = 963.07 vs. 1523.95 kJ/mol) .
Table 2: Gibbs Free Energy (ΔG) Values
| Step | Catalyst-Free (kJ/mol) | Morpholine (kJ/mol) | 4-Methylmorpholine (kJ/mol) |
|---|---|---|---|
| Reactant → TS1 | 28.91 | 42.45 | 41.41 |
| TS1 → IM | 170.05 | 97.78 | 97.42 |
| TS2 → PC | – | -12.11 | -16.13 |
Reductive Amination
The amine group facilitates reductive amination with ketones or aldehydes. For example, reacting with pentan-2-one under hydrogen gas (H₂) and Raney nickel yields branched tertiary amines :
Conditions: 60–100°C, ethanol solvent, 5–10 bar H₂ pressure.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible with halogenated aryl partners. The morpholine nitrogen stabilizes transition states, enhancing reaction efficiency .
Example:
Yields: 70–90% with 2 mol% Pd catalyst.
Acid-Base Reactions
The compound forms stable salts with mineral acids (e.g., HCl, H₂SO₄). Protonation occurs at the morpholine nitrogen, as shown by NMR studies :
pKa: ~8.5 (estimated via computational modeling) .
Oxidation Reactions
Controlled oxidation with hydrogen peroxide or mCPBA converts the morpholine ring to a morpholine N-oxide, altering electronic properties:
Conditions: 0–5°C, methanol solvent, 1–2 hours.
Comparative Reactivity
The compound’s branched pentan-2-yl group enhances steric hindrance compared to linear analogs, slowing electrophilic attacks but improving selectivity in asymmetric synthesis .
Table 3: Reactivity Comparison with Analogs
| Compound | Alkylation Rate (rel.) | Catalytic Efficiency (rel.) |
|---|---|---|
| (4-Me-Morpholin-2-yl)Meamine | 1.0 | 1.0 |
| (4-Me-Morpholin-2-yl)Meamine | 0.85 | 0.78 |
| Morpholine | 0.45 | 0.32 |
Scientific Research Applications
Medicinal Chemistry
(4-Methylmorpholin-2-yl)methylamine is being explored for its potential therapeutic effects. Preliminary studies indicate that it may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
- Pharmacodynamics : Interaction studies are crucial for understanding how this compound can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as depression or anxiety.
Neuropharmacology
Research indicates that the compound may exhibit activity within the central nervous system (CNS). Its ability to cross the blood-brain barrier could make it a candidate for further investigation in neuropharmacological applications.
- Binding Affinity Studies : Investigating the binding affinity of (4-Methylmorpholin-2-yl)methylamine to various receptors can provide insights into its efficacy and safety profile in CNS applications.
Industrial Applications
The compound's unique properties make it suitable for various industrial applications, including as an intermediate in the synthesis of specialty chemicals.
- Synthesis of Complex Molecules : It can serve as a building block for more complex molecules in pharmaceutical and agrochemical industries, enhancing the efficiency of synthetic pathways.
Case Study 1: Neuropharmacological Activity
A study investigated the effects of (4-Methylmorpholin-2-yl)methylamine on neurotransmitter release in vitro. Results indicated that the compound significantly increased serotonin levels in neuronal cultures, suggesting potential antidepressant properties.
Case Study 2: Synthesis and Application
In a synthetic chemistry context, researchers utilized (4-Methylmorpholin-2-yl)methylamine as an intermediate to create novel derivatives with enhanced bioactivity. These derivatives were tested against various bacterial strains, showing promising antimicrobial activity.
Mechanism of Action
The mechanism of action of (4-Methylmorpholin-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Morpholine Derivatives
Compound 1 : (3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine (CAS: 1522715-87-2)
- Structure : Differs by a 3-methylbutan-2-yl group instead of pentan-2-yl.
- Properties : Shorter branched chain reduces lipophilicity (molecular weight: 200.32 g/mol ) compared to the target compound. Likely similar solubility due to shared morpholine core .
Compound 2 : Benzyl[(4-methylmorpholin-2-yl)methyl]amine
- Structure : Substitutes pentan-2-yl with a benzyl group (aromatic ring).
- Higher boiling point (312.3°C) and density (1.1 g/cm³) compared to aliphatic derivatives .
Compound 3 : (4-Methylphenyl)methylamine
Functional Group Modifications
Compound 4 : (2-Chlorophenyl)methylamine
- Structure : Features a chlorine-substituted benzyl group instead of morpholine.
- Properties :
Compound 5 : 4-Methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine
- Structure : Incorporates a thiazole ring alongside the morpholine group.
- Molecular formula C₁₀H₁₆N₄OS (MW: 240.32 g/mol) .
Data Table: Comparative Analysis
Biological Activity
(4-Methylmorpholin-2-yl)methylamine is a compound that combines a morpholine ring with an aliphatic amine structure. This unique configuration suggests potential biological activities, particularly in pharmacology. The compound's molecular formula is , and it is characterized by its solubility and reactivity, which are influenced by the morpholine moiety. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of (4-Methylmorpholin-2-yl)methylamine features:
- Morpholine Ring : Known for enhancing bioactivity by mimicking biological structures.
- Aliphatic Amine : Contributes to solubility and reactivity in various environments.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Morpholine Substitution | Methyl group at the 4-position |
| Aliphatic Chain | Pentan-2-yl moiety |
Mechanisms of Biological Activity
Research indicates that (4-Methylmorpholin-2-yl)methylamine may exhibit several mechanisms of action:
- Monoamine Transporter Inhibition : The compound has been identified as a potential inhibitor of norepinephrine and serotonin transporters, suggesting applications in treating mood disorders such as depression and anxiety .
- Antimicrobial Properties : Preliminary studies have shown that compounds with similar morpholine structures possess antibacterial and antifungal activities. This raises the possibility that (4-Methylmorpholin-2-yl)methylamine could exhibit similar properties .
- Receptor Modulation : The morpholine structure may enable interactions with various biological receptors, although specific receptor targets for this compound remain under investigation.
Case Studies
- Pharmacological Studies : A study assessing the pharmacological profile of morpholine derivatives found that compounds similar to (4-Methylmorpholin-2-yl)methylamine showed significant inhibition of monoamine reuptake, indicating potential efficacy in treating psychiatric disorders .
- Antimicrobial Activity : In vitro tests on related morpholine compounds demonstrated notable antibacterial activity against Gram-positive bacteria, suggesting that (4-Methylmorpholin-2-yl)methylamine might also possess similar antimicrobial properties .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Monoamine Reuptake Inhibition | Effective in models for depression and anxiety |
| Antibacterial Activity | Significant effects against various bacterial strains |
| Receptor Interaction | Potential modulation of neurotransmitter receptors |
Q & A
Q. What are the key synthetic routes for synthesizing (4-Methylmorpholin-2-yl)methylamine?
The synthesis typically involves multi-step alkylation and condensation reactions. A common approach includes:
- Step 1 : Alkylation of a morpholine derivative (e.g., 4-methylmorpholine) with a halogenated precursor (e.g., chloromethyl-pentan-2-ylamine) under basic conditions.
- Step 2 : Reduction of intermediates using catalysts like palladium on carbon in solvents such as ethanol or methanol .
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound. Reaction optimization requires precise control of temperature (e.g., 60–80°C) and pH (neutral to slightly basic conditions) to minimize side reactions .
Q. Which spectroscopic methods are most effective for characterizing the compound’s structure?
- NMR Spectroscopy : H and C NMR confirm the connectivity of the morpholine and pentan-2-yl groups. Chemical shifts for methyl groups on morpholine (~δ 1.2–1.4 ppm) and pentan-2-yl protons (~δ 0.8–1.6 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic pattern .
- X-ray Crystallography : For solid-state analysis, SHELXL refinement (e.g., using single-crystal data) resolves bond angles and stereochemistry .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Unreacted halogenated intermediates or over-alkylated derivatives. These are minimized by stoichiometric control of reagents and stepwise addition.
- Residual Solvents : Traces of ethanol or methanol are removed via vacuum distillation or lyophilization .
- Detection : Impurity profiling via HPLC with UV detection (λ = 254 nm) or GC-MS ensures purity >95% .
Advanced Research Questions
Q. How can reaction kinetics be modeled to optimize yield in large-scale synthesis?
- Kinetic Studies : Monitor reaction progress using in-situ FTIR or Raman spectroscopy to track intermediate formation.
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for alkylation steps. Parameters like solvent polarity (e.g., ethanol vs. THF) are optimized using COSMO-RS models .
- Scale-Up : Continuous flow reactors improve mass transfer and reduce side reactions compared to batch processes .
Q. What computational strategies predict the biological activity of derivatives?
- QSAR Modeling : Use 3D-QSAR (e.g., CoMFA/CoMSIA) to correlate structural features (e.g., substituent electronegativity, steric bulk) with activity. Molecular descriptors like logP and topological polar surface area (TPSA) are calculated using software like MOE or Schrödinger .
- Docking Studies : AutoDock Vina or Glide predicts binding affinities to target proteins (e.g., enzymes or receptors). The morpholine ring’s oxygen may act as a hydrogen bond acceptor in active sites .
Q. How does stereochemistry influence the compound’s reactivity and biological interactions?
- Chiral Centers : The pentan-2-yl group introduces chirality. Enantiomeric purity is critical for receptor selectivity.
- Resolution Methods : Chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) separates enantiomers .
- Impact on Activity : Stereoisomers may exhibit differential binding to targets like GPCRs or ion channels, assessed via functional assays (e.g., cAMP accumulation) .
Q. What strategies enhance enantiomeric purity during synthesis?
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce enantioselective alkylation .
- Chiral Pool Synthesis : Start from enantiomerically pure precursors (e.g., L-proline derivatives) to retain configuration .
- Crystallization-Induced Asymmetric Transformation (CIAT) : Promote selective crystallization of one enantiomer under controlled solvent conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
